molecular formula C9H12N2 B164766 5,6,7,8-Tetrahydroquinolin-2-amine CAS No. 139908-32-0

5,6,7,8-Tetrahydroquinolin-2-amine

Cat. No.: B164766
CAS No.: 139908-32-0
M. Wt: 148.2 g/mol
InChI Key: SHQUNUAMNCPZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydroquinolin-2-amine is a heterocyclic compound with the molecular formula C₉H₁₂N₂ It is a derivative of quinoline, featuring a partially saturated ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6,7,8-Tetrahydroquinolin-2-amine can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the reduction of 2-nitroquinoline using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the cyclization of appropriate precursors under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Fully hydrogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroquinolin-2-amine is unique due to its partially saturated ring system, which imparts different chemical reactivity and biological activity compared to fully aromatic quinoline derivatives. Its specific substitution pattern also allows for targeted modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQUNUAMNCPZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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